N'-[(E)-(3-iodophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(3-iodophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide is a synthetic organic compound characterized by the presence of an iodophenyl group, a phenoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-iodophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-[2-(prop-2-en-1-yl)phenoxy]acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 3-iodobenzaldehyde under acidic conditions to yield the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-iodophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N’-[(E)-(3-iodophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-iodophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group can facilitate binding to specific sites, while the hydrazide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
- **N’-[(E)-(3-chlorophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
Uniqueness
N’-[(E)-(3-iodophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide is unique due to the presence of the iodophenyl group, which can enhance its reactivity and binding affinity compared to other halogenated derivatives. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(E)-(3-iodophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c1-2-6-15-8-3-4-10-17(15)23-13-18(22)21-20-12-14-7-5-9-16(19)11-14/h2-5,7-12H,1,6,13H2,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNSDEULWQNWKS-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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